Transamine hydrochloride
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Overview
Description
(1R)-2-Phenylcyclopropan-1-amine;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It is a cyclopropane derivative with a phenyl group attached to the second carbon and an amine group on the first carbon. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Transamine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting compound is then subjected to amination to introduce the amine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of diazomethane and other intermediates.
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of various amine derivatives.
Substitution: Introduction of functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Transamine hydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine: The compound’s potential as a pharmaceutical intermediate makes it valuable in drug development. Its derivatives may exhibit therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of Transamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may participate in π-π interactions, further modulating the compound’s effects. These interactions can alter biochemical pathways, leading to various biological outcomes.
Comparison with Similar Compounds
(1S)-2-phenylcyclopropan-1-amine;hydrochloride: A stereoisomer with different spatial arrangement.
2-phenylcyclopropan-1-amine: The non-hydrochloride form.
Cyclopropylamine: A simpler cyclopropane derivative without the phenyl group.
Uniqueness: Transamine hydrochloride stands out due to its specific stereochemistry and the presence of both a phenyl and an amine group
Properties
IUPAC Name |
(1R)-2-phenylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8?,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFMSTTZXJOTM-ICLMXVQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C1C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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